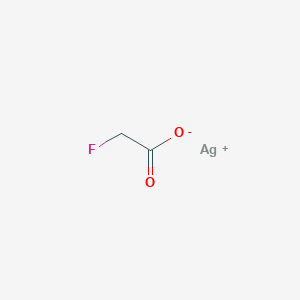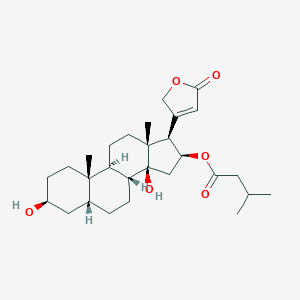
Adigenin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adigenin, also known as 3,4-dihydroxyphenylacetic acid, is a naturally occurring compound found in various plants, including Adina cordifolia, Adina rubella, and Adina pilulifera. It belongs to the class of phenolic acids and has been shown to possess several pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
科学研究应用
Adigenin has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the most promising scientific research applications of Adigenin include its use as an anti-inflammatory agent, antioxidant, and anticancer agent. Adigenin has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by scavenging free radicals. Additionally, Adigenin has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo.
作用机制
The mechanism of action of Adigenin is not fully understood, but it is thought to involve several pathways. Adigenin has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer development. Additionally, Adigenin has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. Adigenin has also been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
生化和生理效应
Adigenin has several biochemical and physiological effects that contribute to its pharmacological activities. Adigenin has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, Adigenin has been shown to reduce oxidative stress by scavenging free radicals and increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Adigenin has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
实验室实验的优点和局限性
Adigenin has several advantages as a research tool, including its low toxicity, availability, and affordability. Adigenin can be easily synthesized or extracted from natural sources, making it a cost-effective research tool. Additionally, Adigenin has been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, Adigenin also has some limitations as a research tool, including its low solubility in water and its instability in acidic conditions. These limitations can make it difficult to use Adigenin in certain experimental settings.
未来方向
There are several future directions for research on Adigenin. One potential area of research is the development of Adigenin-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, research on the use of Adigenin as a chemopreventive agent for cancer is an area of active investigation. Other potential future directions for research on Adigenin include its use as a neuroprotective agent and its potential applications in the food and cosmetic industries.
Conclusion:
Adigenin is a naturally occurring compound with several pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. Adigenin can be synthesized through chemical reactions or extracted from natural sources. Adigenin has been the subject of numerous scientific studies, and its potential therapeutic applications are being actively investigated. Adigenin has several advantages as a research tool, including its low toxicity, availability, and affordability. However, Adigenin also has some limitations as a research tool, including its low solubility in water and its instability in acidic conditions. Future research on Adigenin is focused on its potential applications in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.
合成方法
Adigenin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of chemical reactions to produce Adigenin from precursors. On the other hand, extraction from natural sources involves the isolation of Adigenin from plants that contain the compound. The most common method of extraction is the use of solvents, such as methanol, ethanol, and water, to extract Adigenin from plant materials.
属性
CAS 编号 |
14259-53-1 |
|---|---|
产品名称 |
Adigenin |
分子式 |
C28H42O6 |
分子量 |
474.6 g/mol |
IUPAC 名称 |
[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate |
InChI |
InChI=1S/C28H42O6/c1-16(2)11-24(31)34-22-14-28(32)21-6-5-18-13-19(29)7-9-26(18,3)20(21)8-10-27(28,4)25(22)17-12-23(30)33-15-17/h12,16,18-22,25,29,32H,5-11,13-15H2,1-4H3/t18-,19+,20+,21-,22+,25+,26+,27-,28+/m1/s1 |
InChI 键 |
GVQQCRZMVMBKCE-KHURIGRTSA-N |
手性 SMILES |
CC(C)CC(=O)O[C@H]1C[C@@]2([C@@H]3CC[C@@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C5=CC(=O)OC5)C)C)O)O |
SMILES |
CC(C)CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=CC(=O)OC5)C)C)O)O |
规范 SMILES |
CC(C)CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=CC(=O)OC5)C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



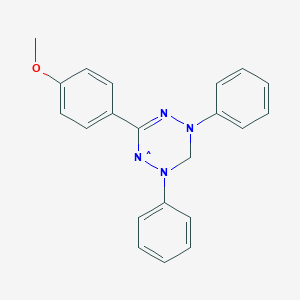
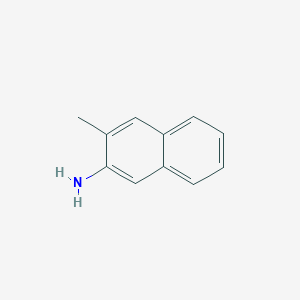
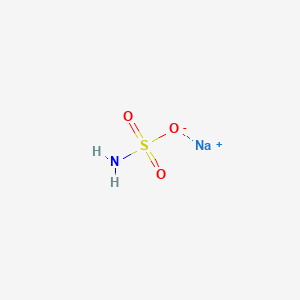
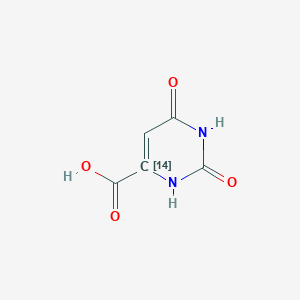
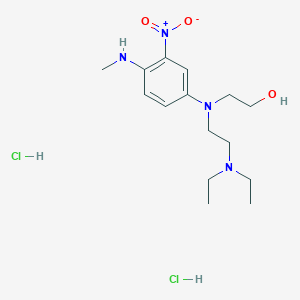
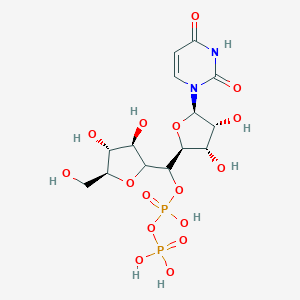
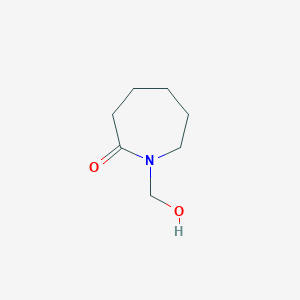
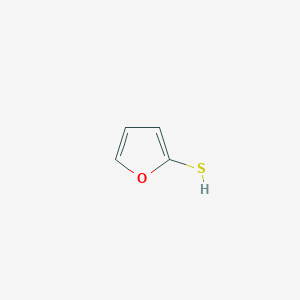
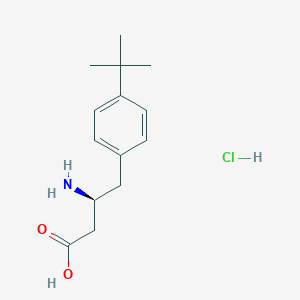
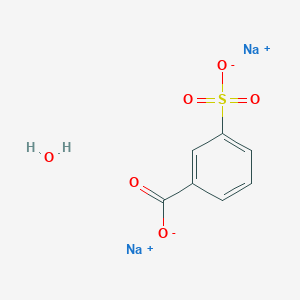
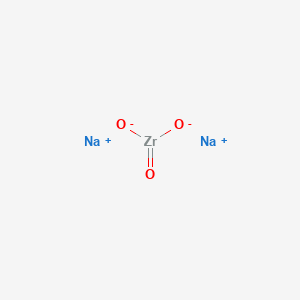
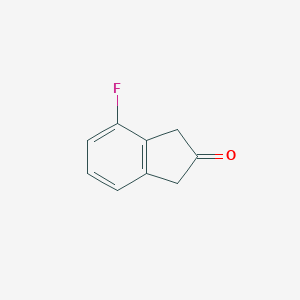
![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)
